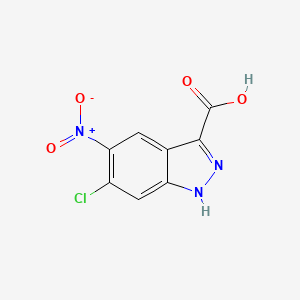

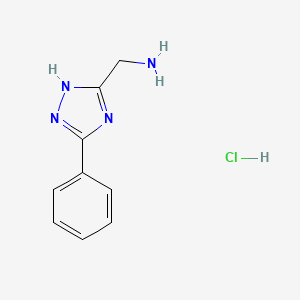

![molecular formula C16H20BrN3O2 B567887 (S)-tert-ブチル 2-(6-ブロモ-1H-ベンゾ[d]イミダゾール-2-イル)ピロリジン-1-カルボン酸エステル CAS No. 1208007-67-3](/img/structure/B567887.png)

(S)-tert-ブチル 2-(6-ブロモ-1H-ベンゾ[d]イミダゾール-2-イル)ピロリジン-1-カルボン酸エステル

概要

説明

Synthesis Analysis

The synthesis of this compound involves several steps, including the introduction of the benzoimidazole ring, the pyrrolidine ring, and the tert-butyl ester. Researchers have employed various synthetic routes, such as condensation reactions , cyclization , and esterification . Notably, in silico ADMET predictions have guided the design of novel analogues .

Molecular Structure Analysis

The molecular structure of (S)-tert-butyl 2-(6-bromo-1H-benzo[d]imidazol-2-yl)pyrrolidine-1-carboxylate is crucial for understanding its properties. Computational methods, such as density functional theory (DFT) , have been used to calculate its geometry, vibrational frequencies, and absorption spectrum. These theoretical predictions can be compared with experimental data .

科学的研究の応用

治療の可能性

イミダゾール含有化合物は、この化合物のように、幅広い化学的および生物学的特性を持っています . それらは、抗菌性、抗マイコバクテリア性、抗炎症性、抗腫瘍性、抗糖尿病性、抗アレルギー性、解熱性、抗ウイルス性、抗酸化性、抗アメーバ性、駆虫性、抗真菌性、および潰瘍発生活性などのさまざまな生物活性を示すことが知られています .

機能性分子

置換イミダゾールは、さまざまな日常的な用途で使用される機能性分子の重要な構成要素です . イミダゾールの形成中に構築された結合に重点が置かれています .

合成方法

置換イミダゾールの位置選択的合成における最近の進歩が強調されています . これらの方法は、プロセスの官能基との適合性と環周りの結果としての置換パターンに基づいています .

化学的性質

この化合物の分子量は366.25で、水や他の極性溶媒に高度に可溶性な白または無色の固体です . 沸点は528.6±40.0 °Cです .

安全情報

特性

IUPAC Name |

tert-butyl (2S)-2-(6-bromo-1H-benzimidazol-2-yl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BrN3O2/c1-16(2,3)22-15(21)20-8-4-5-13(20)14-18-11-7-6-10(17)9-12(11)19-14/h6-7,9,13H,4-5,8H2,1-3H3,(H,18,19)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZDCXMKEQLOWNP-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C2=NC3=C(N2)C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H]1C2=NC3=C(N2)C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

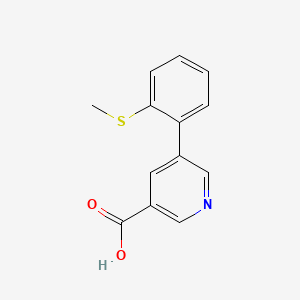

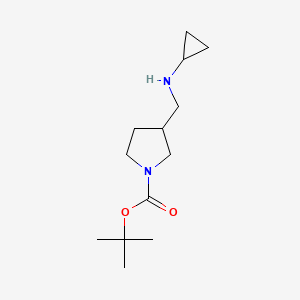

![2',3-Dichloro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B567807.png)

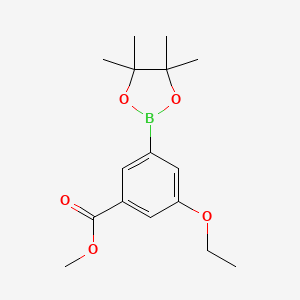

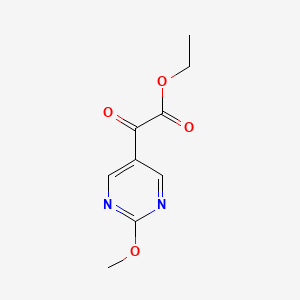

![2-Amino-4-(4-chloro-2-(2-(4-fluoro-1H-pyrazol-1-yl)ethoxy)-6-methylphenyl)-N-(2,2-difluoropropyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B567811.png)

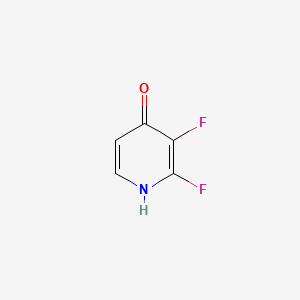

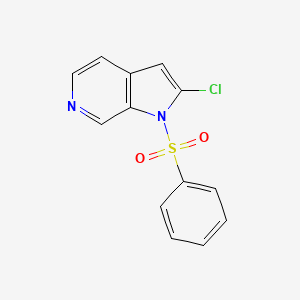

![5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carbonitrile](/img/structure/B567822.png)

![diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride](/img/structure/B567825.png)

![3-Chloro-1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B567827.png)